molecular formula C8H6ClFO2 B2711087 3-(Chloromethyl)-4-fluorobenzoic acid CAS No. 1378830-30-8

3-(Chloromethyl)-4-fluorobenzoic acid

Cat. No.: B2711087
CAS No.: 1378830-30-8
M. Wt: 188.58
InChI Key: RRZGLPOCHNIWBK-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloromethyl group and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-fluorobenzoic acid typically involves the chloromethylation of 4-fluorobenzoic acid. One common method is the reaction of 4-fluorobenzoic acid with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds through the formation of a chloromethyl intermediate, which is then converted to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include derivatives where the chlorine atom is replaced by hydroxyl, amino, or other functional groups.

    Oxidation: Products include carboxylic acids and other oxidized forms.

    Reduction: Products include methyl derivatives and other reduced forms.

Scientific Research Applications

3-(Chloromethyl)-4-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(Chloromethyl)-4-fluorobenzoic acid exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The chloromethyl and fluorine groups can enhance the compound’s reactivity and binding affinity, making it a potent agent in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)benzoic acid: Similar in structure but lacks the fluorine atom.

    4-(Chloromethyl)benzoic acid: Similar but with the chloromethyl group in a different position.

    3-Fluorobenzoic acid: Similar but lacks the chloromethyl group.

Uniqueness

3-(Chloromethyl)-4-fluorobenzoic acid is unique due to the presence of both chloromethyl and fluorine groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The presence of the fluorine atom can also enhance the compound’s stability and bioactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(chloromethyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZGLPOCHNIWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378830-30-8
Record name 3-(chloromethyl)-4-fluorobenzoic acid
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